molecular formula C30H32N4O B14085721 Sudan 408 CAS No. 480438-69-5

Sudan 408

Cat. No.: B14085721
CAS No.: 480438-69-5
M. Wt: 464.6 g/mol
InChI Key: IFCOQIZNZYKXKM-UHFFFAOYSA-N
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Description

Sudan 408 is a synthetic azo dye with the chemical name 1-(2-Methyl-4-o-tolylazo-phenylazo)-2-n-hexyloxy-naphthalene. It is known for its vibrant color and is used in various industrial applications. The compound has a molecular formula of C30H32N4O and a molecular weight of 464.60 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan 408 involves the azo coupling reaction, which is a process where an aromatic amine reacts with a diazonium salt to form an azo compound. The reaction typically requires acidic conditions and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, this compound is produced through a similar azo coupling process but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The dye content of the final product is typically around 95% .

Chemical Reactions Analysis

Types of Reactions

Sudan 408 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sudan 408 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sudan 408 involves its interaction with cellular components, primarily through binding to proteins and nucleic acids. The azo groups in the compound can form stable complexes with these biomolecules, affecting their function and structure. This interaction is crucial for its applications in staining and analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sudan 408 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high dye content and stability make it particularly valuable in industrial applications. Additionally, its ability to form stable complexes with biomolecules sets it apart from other similar compounds .

Properties

CAS No.

480438-69-5

Molecular Formula

C30H32N4O

Molecular Weight

464.6 g/mol

IUPAC Name

(2-hexoxynaphthalen-1-yl)-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C30H32N4O/c1-4-5-6-11-20-35-29-19-16-24-13-8-9-14-26(24)30(29)34-33-28-18-17-25(21-23(28)3)31-32-27-15-10-7-12-22(27)2/h7-10,12-19,21H,4-6,11,20H2,1-3H3

InChI Key

IFCOQIZNZYKXKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C

Origin of Product

United States

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